molecular formula C10H6BrFN2OS B14902393 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide

2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide

Cat. No.: B14902393
M. Wt: 301.14 g/mol
InChI Key: BZPHHFKRYBKHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a bromine atom at the 2-position, a fluorine atom at the 5-position, and a thiazole ring attached to the amide nitrogen. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H6BrFN2OS

Molecular Weight

301.14 g/mol

IUPAC Name

2-bromo-5-fluoro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6BrFN2OS/c11-8-2-1-6(12)5-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)

InChI Key

BZPHHFKRYBKHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=CS2)Br

Origin of Product

United States

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